molecular formula C17H25N3O5S B297157 ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate

ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate

Katalognummer B297157
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: WBQPHPWAKVEBSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate (EMGP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is synthesized through a complex process and has been found to exhibit various biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to modulate the immune system, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit anti-inflammatory and analgesic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit low toxicity in animal models. However, one of the limitations of using ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Zukünftige Richtungen

Future research on ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate should focus on the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to determine the efficacy of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate as a therapeutic agent for the treatment of cancer and inflammatory diseases. Finally, efforts should be made to develop more efficient and cost-effective methods for the synthesis of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate.

Synthesemethoden

The synthesis of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate is a complex process that involves several steps. The first step involves the protection of the glycine amino group with a benzyl group. This is followed by the coupling of the glycine benzyl ester with N-methylsulfonyl piperazine. The resulting product is then deprotected with hydrogenation to obtain ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate. The overall yield of this process is approximately 50%.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit various scientific research applications. One of the most significant applications is its potential as a therapeutic agent for the treatment of cancer. ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

Eigenschaften

Molekularformel

C17H25N3O5S

Molekulargewicht

383.5 g/mol

IUPAC-Name

ethyl 4-[2-[benzyl(methylsulfonyl)amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O5S/c1-3-25-17(22)19-11-9-18(10-12-19)16(21)14-20(26(2,23)24)13-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3

InChI-Schlüssel

WBQPHPWAKVEBSO-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Kanonische SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.